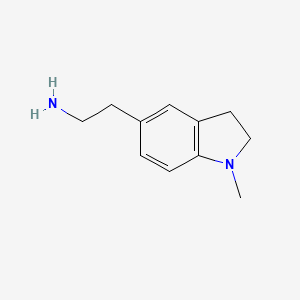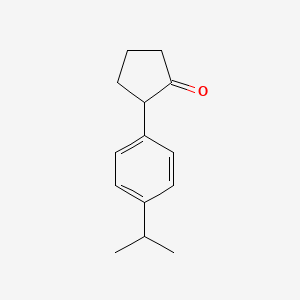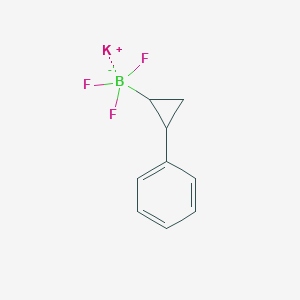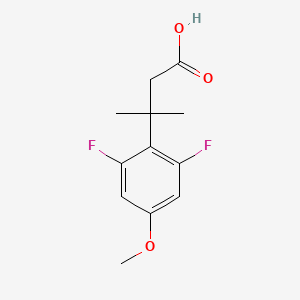
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a chemical compound that features a unique structure with both fluorine and methoxy groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (fluorine and methoxy groups) is prepared using standard organic synthesis techniques.
Attachment of the butanoic acid moiety: The phenyl ring is then coupled with a butanoic acid derivative under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound shares the same phenyl ring structure but has a boronic acid group instead of a butanoic acid moiety.
2,6-Difluoro-4-methoxybenzoic acid: Similar in structure but with a benzoic acid group.
2,6-Difluoro-4-methoxyphenylacetic acid: This compound has an acetic acid group attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14F2O3 |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14F2O3/c1-12(2,6-10(15)16)11-8(13)4-7(17-3)5-9(11)14/h4-5H,6H2,1-3H3,(H,15,16) |
Clave InChI |
MYERXQVFWASJGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=C(C=C(C=C1F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


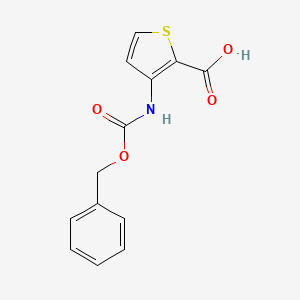
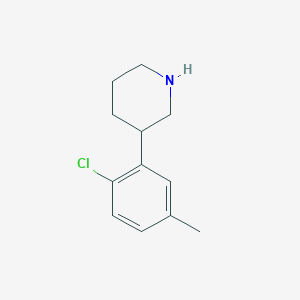

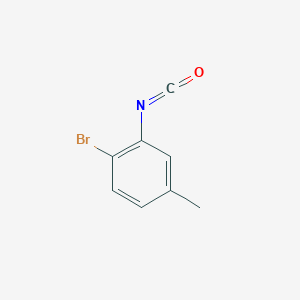
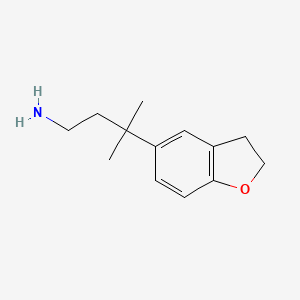
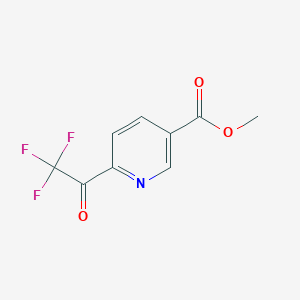
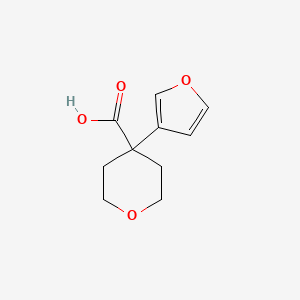

![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)

